Benzo[c]cinnoline-1,10-diamine
Description
Properties
CAS No. |
62121-67-9 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
benzo[c]cinnoline-1,10-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)16-15-9/h1-6H,13-14H2 |
InChI Key |
LTLVUGMKIQZAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NC3=CC=CC(=C32)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[c]cinnoline-1,10-diamine can be synthesized from 2,2’-diamino-1,1’-biaryls using a nitrite source as the diazotizing reagent. The process involves in situ diazotization of the diamino-biaryl to form diazonium salts, followed by subsequent cyclization . Another method involves the reduction of 2,2’-dinitrobiphenyls using reducing agents such as Raney Ni, Pd/C, Zn, Fe, and LiAlH4 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The practicality of these processes has been demonstrated through gram-scale production under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Benzo[c]cinnoline-1,10-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as N-chlorosuccinimide (NCS) or PhI(OAc)2.
Substitution: Functionalized derivatives can be synthesized by substituting various groups at the 1,10 positions.
Major Products Formed: The major products formed from these reactions include various functionalized benzo[c]cinnoline derivatives, which have applications in different fields .
Scientific Research Applications
Benzo[c]cinnoline-1,10-diamine has numerous applications owing to its unique physical and biological properties. These include:
Chemistry: Used as a ligand in synthetic chemistry due to its excellent coordination and electron-donation abilities.
Medicine: Exhibits antimicrobial, herbicidal, anticancer, and cytotoxic activities.
Industry: Used in the production of dyes, electrochromic polymers, and fluorescence quenching materials.
Mechanism of Action
The mechanism of action of benzo[c]cinnoline-1,10-diamine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in single-electron transfer processes driven by oxidants, leading to intramolecular cyclization via nucleophilic addition . This mechanism is crucial for its applications in various fields, including its role as a ligand and in biological studies.
Comparison with Similar Compounds
Reactivity and Functionalization
- Benzo[c]cinnoline-1,10-diamine: The presence of two amine groups enhances reactivity toward cyclization and cross-coupling reactions. For example, it can undergo intramolecular cyclization to form tetraazapyrenes or react with electrophiles to generate fused heterocycles .
- 1-Amino-10-propylthiobenzo[c]cinnoline: The thioether group facilitates sulfur-mediated cyclization, enabling access to benzothiazine frameworks, which are rare in natural products but relevant in drug design .
- BCP Derivatives: Gold-catalyzed domino reactions enable modular assembly of BCPs with diverse substituents, leveraging nitriles as nitrogen sources. These reactions exhibit excellent functional group compatibility and high yields .
Physicochemical Properties
- Aromaticity and Solubility: Benzo[c]cinnoline derivatives exhibit lower solubility in polar solvents compared to BCPs, which often include functional groups (e.g., esters, amides) that enhance hydrophilicity .
- Thermal Stability: The diazaphenanthrene core in benzo[c]cinnolines confers high thermal stability, making them suitable for materials applications, whereas BCPs are primarily explored for bioactive roles .
Biological Activity
Benzo[c]cinnoline-1,10-diamine is a compound belonging to the class of heterocyclic aromatic amines. Its biological activity has garnered attention due to its potential therapeutic applications and mechanisms of action. This article synthesizes various research findings related to the biological properties of this compound, including its synthesis, pharmacological effects, and case studies demonstrating its efficacy.
Chemical Structure and Synthesis
This compound is characterized by a fused ring structure containing nitrogen atoms, which contributes to its diverse biological activities. The synthesis of benzo[c]cinnoline derivatives can be achieved through various methods, including Suzuki cross-coupling reactions and other functionalization techniques .
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 196.20 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:
- Anticancer Activity : Research indicates that benzo[c]cinnoline derivatives exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and activation of caspases .
- Antimicrobial Properties : Studies have reported that compounds within the cinnoline family, including this compound, possess antimicrobial effects against a range of pathogens. This includes antibacterial and antifungal activities that could be leveraged for therapeutic use .
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation .
- Neuroprotective Effects : Emerging evidence suggests that benzo[c]cinnoline derivatives may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have illustrated the efficacy of this compound in different biological contexts:
- Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines. The mechanism was attributed to the induction of DNA damage and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : In vitro testing showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antibacterial agent .
- Neuroprotective Study : A recent investigation into the neuroprotective effects revealed that benzo[c]cinnoline derivatives could mitigate oxidative stress-induced neuronal damage, suggesting a role in treating neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
